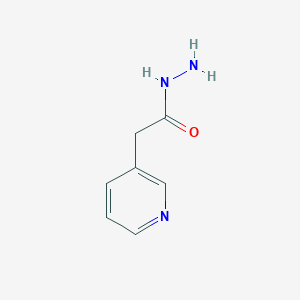

2-(Pyridin-3-yl)acetohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-3-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-10-7(11)4-6-2-1-3-9-5-6/h1-3,5H,4,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTOCJFXVAGVZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-3-yl)acetohydrazide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(Pyridin-3-yl)acetohydrazide. The information is intended to support research and development efforts in medicinal chemistry and related fields where pyridyl-based hydrazide scaffolds are of interest.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an acetohydrazide functional group. The structural formula and key identifiers are presented below.

Structure:

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 19730-99-5 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Canonical SMILES | C1=CC(=CN=C1)CC(=O)NN | [2] |

| InChI Key | HTOCJFXVAGVZIY-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Properties (Predicted and Experimental)

| Property | Value | Source |

| Monoisotopic Mass | 151.07455 Da | [2] |

| XlogP (Predicted) | -1.1 | [2] |

| Melting Point | Not reported. The related N'-acetyl derivative melts at 228-230 °C. | [3] |

| Solubility | No experimental data available. Predicted to be soluble in polar solvents. | - |

Spectroscopic and Analytical Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the protons of the acetohydrazide moiety. The aromatic protons on the pyridine ring will likely appear in the downfield region (δ 7.0-8.5 ppm). The methylene (-CH₂-) protons adjacent to the carbonyl group and the pyridine ring would likely appear as a singlet around δ 3.5-4.0 ppm. The -NH and -NH₂ protons of the hydrazide group would appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the acetohydrazide group. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm), and the methylene carbon (-CH₂-) will be observed further upfield.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ and -NH groups.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the amide.

-

C=N and C=C stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the pyridine ring.

-

N-N stretching: A weaker absorption band around 1020-1050 cm⁻¹.[4]

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 151. The fragmentation pattern would likely involve the loss of the hydrazide group and fragmentation of the pyridine ring. Predicted adducts for mass spectrometry analysis are provided in Table 3.[2]

Table 3: Predicted Collision Cross Section (CCS) for Mass Spectrometry Adducts [2]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 152.08183 | 129.9 |

| [M+Na]⁺ | 174.06377 | 136.5 |

| [M-H]⁻ | 150.06727 | 131.8 |

| [M+NH₄]⁺ | 169.10837 | 148.7 |

| [M+K]⁺ | 190.03771 | 134.9 |

Synthesis of this compound

The synthesis of this compound typically involves the hydrazinolysis of the corresponding ester, ethyl 2-(pyridin-3-yl)acetate.[1][4]

Experimental Protocol: Synthesis via Hydrazinolysis

This protocol is based on a general procedure for the synthesis of acetohydrazide derivatives.[4]

Materials:

-

Ethyl 2-(pyridin-3-yl)acetate

-

Hydrazine hydrate (99%)

-

Absolute Ethanol

Procedure:

-

Dissolve ethyl 2-(pyridin-3-yl)acetate (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (an excess, typically 3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a solid.

Diagram of the Synthesis Workflow:

References

- 1. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Synthesis pathway for 2-(Pyridin-3-yl)acetohydrazide from ethyl 2-(pyridin-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-(pyridin-3-yl)acetohydrazide from ethyl 2-(pyridin-3-yl)acetate. This transformation is a fundamental reaction in medicinal chemistry, as the resulting hydrazide is a key building block for the synthesis of various heterocyclic compounds with potential therapeutic applications.

Synthesis Pathway

The synthesis of this compound from ethyl 2-(pyridin-3-yl)acetate is achieved through a direct hydrazinolysis reaction. In this process, the ethyl ester is treated with hydrazine hydrate, leading to the nucleophilic acyl substitution at the ester carbonyl. The ethoxy group is displaced by the hydrazine moiety to yield the desired acetohydrazide. Ethanol is commonly employed as a solvent for this reaction, and the process is typically carried out under reflux conditions to ensure a reasonable reaction rate.

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 2-(pyridin-3-yl)acetate | 39931-77-6 | C₉H₁₁NO₂ | 165.19 |

| Hydrazine Hydrate (~80%) | 7803-57-8 | H₆N₂O | 50.06 |

| Absolute Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

Procedure:

-

To a solution of ethyl 2-(pyridin-3-yl)acetate (1.0 eq.) in absolute ethanol, add hydrazine hydrate (2.0-3.0 eq.).

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Cool the resulting concentrated solution in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Safety Precautions:

-

Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

Ethanol is flammable. Ensure that the reaction is carried out away from open flames and ignition sources.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques. The following table summarizes the expected data for the product.

| Property | Data |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 103-106 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 9.15 (s, 1H, -NH-), 8.45 (d, J=4.0 Hz, 1H, Py-H), 8.40 (s, 1H, Py-H), 7.65 (d, J=8.0 Hz, 1H, Py-H), 7.30 (dd, J=8.0, 4.0 Hz, 1H, Py-H), 4.20 (s, 2H, -NH₂), 3.40 (s, 2H, -CH₂-) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.5 (C=O), 149.0 (Py-C), 148.0 (Py-C), 136.0 (Py-C), 132.0 (Py-C), 123.5 (Py-C), 38.0 (-CH₂-) |

| IR (KBr, cm⁻¹) | 3300-3100 (N-H stretching), 1650 (C=O stretching, Amide I), 1600 (N-H bending, Amide II), 1580 (C=N stretching) |

| Mass Spectrometry (ESI-MS) | m/z 152.08 [M+H]⁺ |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl 2-(pyridin-3-yl)acetate via hydrazinolysis is a robust and efficient method. The procedure is straightforward, and the product can be obtained in good yield and purity. This technical guide provides researchers and drug development professionals with the necessary information to perform this synthesis and characterize the resulting product, facilitating further research and development of novel pyridine-based compounds.

Spectroscopic characterization of 2-(Pyridin-3-yl)acetohydrazide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(Pyridin-3-yl)acetohydrazide (CAS No: 19730-99-5), a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on theoretical predictions and analysis of analogous structures, details the experimental protocols for acquiring such data, and presents a logical workflow for the characterization process.

Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 19730-99-5[1] |

| Molecular Formula | C₇H₉N₃O[1] |

| Molecular Weight | 151.17 g/mol |

| Melting Point | 228–230 °C |

Spectroscopic Data Summary

The following tables summarize the predicted and illustrative spectroscopic data for this compound.

Mass Spectrometry (Predicted Data)

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule. This data is computationally generated and serves as a guide for experimental analysis.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.08183 |

| [M+Na]⁺ | 174.06377 |

| [M-H]⁻ | 150.06727 |

| [M+NH₄]⁺ | 169.10837 |

| [M+K]⁺ | 190.03771 |

| [M]⁺ | 151.07400 |

¹H NMR Spectroscopy (Illustrative Data)

The following table presents an illustrative ¹H NMR data set for this compound, based on the analysis of similar structures. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | d | 1H | Pyridine H-2 |

| ~8.45 | dd | 1H | Pyridine H-6 |

| ~7.70 | dt | 1H | Pyridine H-4 |

| ~7.30 | dd | 1H | Pyridine H-5 |

| ~4.30 | br s | 2H | -NH₂ |

| ~3.40 | s | 2H | -CH₂- |

| ~9.20 | br s | 1H | -NH- |

¹³C NMR Spectroscopy (Illustrative Data)

The following table provides an illustrative ¹³C NMR data set for this compound. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Amide) |

| ~150 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~136 | Pyridine C-4 |

| ~132 | Pyridine C-3 |

| ~123 | Pyridine C-5 |

| ~40 | -CH₂- |

Infrared (IR) Spectroscopy (Illustrative Data)

The following table lists the expected characteristic infrared absorption bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group |

| 3300 - 3400 | N-H stretch (NH₂) |

| ~3200 | N-H stretch (Amide) |

| ~1650 | C=O stretch (Amide I) |

| ~1600 | N-H bend (Amide II) |

| ~1580, 1480, 1420 | C=C, C=N stretch (Pyridine ring) |

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired chemical shift window.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Optionally, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ groups.

-

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, as well as other potential adducts.

-

For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

References

An In-depth Technical Guide to the Physical Properties and Solubility of 2-(Pyridin-3-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Pyridin-3-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide combines predicted values from computational models with detailed experimental protocols for the determination of key physicochemical parameters.

Core Physical and Chemical Properties

This compound, with the chemical formula C₇H₉N₃O, is a derivative of pyridine and acetohydrazide.[1][2] Its structural features, including the pyridine ring and the hydrazide group, are expected to influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for its behavior in biological systems.

Predicted Physicochemical Data

Computational models provide valuable estimates of a compound's properties in the absence of experimental data. The following table summarizes the predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 151.17 g/mol | PubChem[1][3] |

| Molecular Formula | C₇H₉N₃O | PubChem[1][2] |

| XlogP | -1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 68.2 Ų | PubChem |

Note: These values are computationally predicted and have not been experimentally verified.

Solubility Profile

Based on its predicted XlogP of -1.1, the compound is expected to be more hydrophilic and thus have a higher affinity for polar solvents like water, ethanol, and methanol, as compared to nonpolar solvents. The solubility in dimethyl sulfoxide (DMSO) is also anticipated to be significant, as DMSO is a powerful solvent for a wide range of organic compounds.[4]

A summary of the expected solubility is provided in the table below.

| Solvent | Predicted Solubility |

| Water | Soluble (based on hydrophilic nature) |

| Ethanol | Soluble |

| Methanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

To facilitate further research and verification of the predicted properties, this section provides detailed experimental methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point of a solid is a fundamental physical property that indicates its purity.

Protocol:

-

A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute, and the temperature is observed closely.

-

The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

-

For accuracy, the determination should be repeated at least twice, and the average value should be reported.

While the experimental melting point for this compound is not available in the searched literature, a study on a related compound, N'-acetyl-pyridine-3-yl-acetohydrazide, reported a melting point of 228–230 °C. This can serve as a preliminary reference, though it is important to note that the acetylation of the terminal nitrogen of the hydrazide group will significantly influence the crystal lattice energy and thus the melting point.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like the pyridine ring in this compound, the pKa of its conjugate acid is determined.

Protocol:

-

Preparation of Solutions:

-

Prepare a standard solution of the compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol if the compound's aqueous solubility is low.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the compound's solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized acid or base titrant in small, precise increments.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be identified as the point of maximum slope on the curve, often determined by taking the first derivative of the titration curve.

-

Determination of Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid at the end of the experiment is crucial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant or by filtration through a suitable membrane filter (e.g., 0.22 µm).

-

Quantify the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa and solubility determination.

This guide serves as a foundational resource for researchers working with this compound. While predicted data offers initial insights, the provided experimental protocols are essential for obtaining accurate and reliable physicochemical data to support further drug development efforts.

References

- 1. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 2. PubChemLite - this compound (C7H9N3O) [pubchemlite.lcsb.uni.lu]

- 3. 2-(Pyridin-2-yl)acetohydrazide | C7H9N3O | CID 10953699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric | MDPI [mdpi.com]

Technical Guide: 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-(Pyridin-3-yl)acetohydrazide (CAS 19730-99-5), including supplier details, purity information, a representative synthesis protocol, and a generalized mechanism of action based on the activities of structurally related compounds.

Compound Information

| Identifier | Value |

| CAS Number | 19730-99-5 |

| Chemical Name | This compound |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

Supplier and Purity Data

A survey of commercially available this compound reveals several suppliers offering various purity levels. The following table summarizes this information for easy comparison.

| Supplier | Purity |

| Supplier A | >95% |

| Supplier B | ≥97% (HPLC) |

| Supplier C | 98% |

Note: Purity determination methods may vary between suppliers. It is recommended to request a certificate of analysis for detailed batch-specific data.

Experimental Protocols

Representative Synthesis of this compound

The following protocol describes a general and widely utilized method for the synthesis of acetohydrazide derivatives from their corresponding esters.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

Methyl 2-(pyridin-3-yl)acetate

-

Hydrazine hydrate (80-99% solution)

-

Ethanol (absolute)

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(pyridin-3-yl)acetate in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate dropwise at room temperature. The molar ratio of hydrazine hydrate to the ester is typically in excess (e.g., 1.5 to 3 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., DCM:Methanol, 95:5).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

-

Drying and Characterization: The purified product is dried under vacuum. The structure and purity of the final compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. A typical gradient might be from 5% to 95% acetonitrile over 20 minutes.

Method:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the HPLC system.

-

Detection: Monitor the elution of the compound using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis: The purity of the compound is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Potential Biological Activity and Mechanism of Action

While specific signaling pathways for this compound are not extensively documented in publicly available literature, compounds containing the pyridine and hydrazide moieties have been investigated for a range of biological activities, including enzyme inhibition. The following diagram illustrates a generalized mechanism of action for a competitive enzyme inhibitor, which is a plausible mode of action for compounds of this class.

Caption: Generalized competitive enzyme inhibition mechanism.

This diagram illustrates how a competitive inhibitor, such as potentially this compound, binds to the active site of an enzyme, thereby preventing the natural substrate from binding and inhibiting the catalytic activity of the enzyme. Research on structurally similar molecules has indicated potential inhibitory activity against enzymes such as HIV-1 reverse transcriptase and α-glucosidase. Further experimental validation is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Potential Biological Activities of Pyridyl Acetohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridyl acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, potential biological applications, and mechanisms of action of these versatile compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of Pyridyl Acetohydrazide Derivatives

The synthesis of pyridyl acetohydrazide derivatives typically commences with the reaction of a substituted pyridine compound with ethyl chloroacetate, followed by hydrazinolysis of the resulting ester. A representative synthetic pathway is outlined below.

Caption: General synthetic scheme for pyridyl acetohydrazide derivatives.

Experimental Protocol: Synthesis of 2-((3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide[1]

-

Synthesis of the Intermediate Ester: A mixture of a substituted cyanopyridine derivative (5 mmol), ethyl chloroacetate (5 mmol), and potassium carbonate (5 mmol) is stirred for 30 minutes. The reaction mixture is then stirred at room temperature for an additional six hours. The resulting solution is poured over ice-cold water. The precipitate is filtered, washed with water, dried, and crystallized from an ethanol-water (2:1) mixture to yield the ethyl ester derivative.

-

Synthesis of the Acetohydrazide: To a solution of the ester (5 mmol) in absolute ethanol (25 mL), hydrazine hydrate (99%) is added. The solution is refluxed for four hours. After cooling, the resulting solid is filtered, washed with ethanol, and dried to obtain the final pyridyl acetohydrazide derivative.

Antimicrobial Activity

Pyridyl acetohydrazide derivatives and their metal complexes have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Compound/Complex | Test Organism | Activity (Zone of Inhibition in mm) | Reference |

| AHZ-CF | S. aureus | 10 | [1] |

| E. coli | 12 | [1] | |

| C. albicans | - | [1] | |

| A. flavus | - | [1] | |

| Ni-AHZ-CF | S. aureus | 21 | [1] |

| E. coli | 19 | [1] | |

| C. albicans | 15 | [1] | |

| A. flavus | 13 | [1] | |

| Cu-AHZ-CF | S. aureus | 19 | [1] |

| E. coli | 17 | [1] | |

| C. albicans | 14 | [1] | |

| A. flavus | 12 | [1] | |

| Zn-AHZ-CF | S. aureus | 17 | [1] |

| E. coli | 15 | [1] | |

| C. albicans | 13 | [1] | |

| A. flavus | 11 | [1] |

AHZ-CF: Acetohydrazide-modified cotton fabric. M-AHZ-CF: Metal-complexed acetohydrazide-modified cotton fabric.

Experimental Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)[1][2]

-

Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A suspension of the microorganisms is prepared in sterile saline solution and adjusted to a concentration of approximately 1.5 x 10⁸ CFU/mL (0.5 McFarland standard).

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

-

Application of Test Samples: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are allowed to dry and then placed on the surface of the inoculated agar plates.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

Anticancer Activity

A growing body of evidence suggests that pyridyl acetohydrazide derivatives possess potent anticancer properties, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PIM-1 kinase pathway.

Quantitative Data: In Vitro Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 9 | MCF-7 (Breast Cancer) | 0.34 | [2] |

| HepG2 (Liver Cancer) | 0.18 | [2] | |

| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | [3][4] |

| HepG2 (Liver Cancer) | 5.27 | [3][4] | |

| Staurosporine (Control) | MCF-7 (Breast Cancer) | 6.76 | [2] |

| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 2.14 | [3][4] |

| HepG2 (Liver Cancer) | 2.48 | [3][4] |

Mechanism of Action: PIM-1 Kinase Inhibition and Apoptosis Induction

Several pyridyl acetohydrazide derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation.[2][3][4] Inhibition of PIM-1 kinase by these compounds can lead to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PIM-1 kinase pathway by pyridyl acetohydrazide derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[3]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the pyridyl acetohydrazide derivatives and incubated for 48 to 72 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Experimental Protocol: PIM-1 Kinase Inhibition Assay[4][5]

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains the PIM-1 enzyme, a specific substrate (e.g., a peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: The pyridyl acetohydrazide derivatives are added to the wells at various concentrations.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Anti-inflammatory Activity

Pyridyl acetohydrazide derivatives have also been investigated for their anti-inflammatory potential. A common in vitro method to assess this activity is the protein denaturation inhibition assay.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound | IC50 (µg/mL) | Reference |

| 5g | 46.29 | [5] |

| 5l | 100.60 | [5] |

| Diclofenac Sodium (Standard) | - | [5] |

Experimental Protocol: Inhibition of Protein Denaturation Assay[6][7]

-

Reaction Mixture Preparation: The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

-

Control: A control solution is prepared with an equal volume of distilled water in place of the test compound.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Heat Denaturation: The mixtures are then heated at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

-

IC50 Determination: The IC50 value, the concentration of the test compound required to inhibit 50% of protein denaturation, is determined by plotting the percentage inhibition against the compound concentration.

Overall Workflow for Discovery and Evaluation

The development of novel pyridyl acetohydrazide derivatives as potential therapeutic agents follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the development of pyridyl acetohydrazide derivatives.

Conclusion

Pyridyl acetohydrazide derivatives represent a promising class of compounds with diverse and potent biological activities. Their synthetic accessibility, coupled with their significant antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further investigation in drug discovery programs. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of this important chemical scaffold. Future studies focusing on lead optimization, in vivo efficacy, and detailed mechanistic investigations are warranted to translate the promising in vitro activities of these compounds into clinically viable therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine Ring: A Cornerstone in the Bioactivity of Acetohydrazide Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds utilized in drug design, nitrogen-containing heterocycles, particularly the pyridine ring, have garnered significant attention.[1] This is attributed to their presence in numerous FDA-approved drugs and their ability to modulate a wide array of biological processes.[1] When incorporated into the structure of acetohydrazide derivatives, the pyridine moiety often imparts a remarkable spectrum of bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] This technical guide aims to elucidate the pivotal role of the pyridine ring in the bioactivity of acetohydrazide compounds, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

The versatile nature of the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, allows it to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions.[3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial feature for molecular recognition at the active sites of enzymes and receptors. Furthermore, the electronic properties of the pyridine ring can be fine-tuned through the introduction of various substituents, thereby influencing the overall pharmacokinetic and pharmacodynamic profile of the molecule.[1]

This guide will delve into the structure-activity relationships (SAR) of pyridine-containing acetohydrazides, summarizing key quantitative data in structured tables for comparative analysis. Detailed experimental methodologies for the evaluation of their biological activities are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and molecular interactions are visualized using Graphviz to offer a clear representation of their mechanisms of action.

The Influence of the Pyridine Ring on Antimicrobial Activity

Acetohydrazide derivatives incorporating a pyridine ring have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[4][5][6] The pyridine moiety is often crucial for the compound's ability to inhibit microbial growth, and its contribution can be understood through the analysis of structure-activity relationships.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various pyridine acetohydrazide derivatives against different microbial strains.

| Compound ID | Structure | Test Organism | MIC (µg/mL) | Reference |

| 1a | 2-((3-cyno-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl)oxy)acetohydrazide | S. aureus | 12 | [4] |

| E. coli | 15 | [4] | ||

| C. albicans | 18 | [4] | ||

| A. flavus | 21 | [4] | ||

| CF-Ni(II)-AHZ | Cotton Fabric modified with Ni(II) and compound 1a | S. aureus | 21 (Zone of Inhibition in mm) | [4] |

| E. coli | 18 (Zone of Inhibition in mm) | [4] |

Experimental Protocols: Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination:

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) at 37°C and 28°C, respectively. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Serial two-fold dilutions are then prepared in the appropriate broth medium in a 96-well microtiter plate to achieve final concentrations ranging from 0.5 to 256 µg/mL.

-

Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Disk Diffusion Method for Antimicrobial Activity on Modified Textiles:

For assessing the antimicrobial activity of textiles modified with pyridine acetohydrazide derivatives, the disk diffusion method is commonly employed.[6]

-

Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread on the surface of an appropriate agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) in a Petri dish.

-

Application of Textile Discs: Sterile discs of the modified cotton fabric (typically 6 mm in diameter) are placed on the agar surface.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Measurement of Inhibition Zone: The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (in mm) around the textile disc.

Structure-Activity Relationship and the Role of the Pyridine Ring

The antimicrobial activity of pyridine acetohydrazide derivatives is significantly influenced by the electronic environment and steric factors of the pyridine ring. The nitrogen atom of the pyridine ring can participate in hydrogen bonding with the active sites of microbial enzymes, leading to their inhibition. Furthermore, the lipophilicity of the molecule, which can be modulated by substituents on the pyridine ring, plays a crucial role in its ability to penetrate microbial cell membranes.

For instance, the presence of electron-withdrawing groups on the pyridine ring can enhance the acidity of the N-H proton of the hydrazide moiety, which may be important for binding to metallic cofactors in microbial enzymes. Conversely, electron-donating groups can increase the electron density on the pyridine nitrogen, potentially enhancing its hydrogen bonding capability.

The Pivotal Role of the Pyridine Ring in Anticancer Activity

Pyridine-containing acetohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2] The pyridine ring is often a key pharmacophoric feature responsible for the interaction of these compounds with specific molecular targets implicated in cancer progression.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyridine acetohydrazide derivatives against different human cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 9a | (E)-2-amino-4-(4-methoxyphenyl)-6-oxo-N'-(pyridin-4-ylmethylene)-1,6-dihydropyridine-3-carbonitrile | HepG-2 (Liver) | 5.2 | [7] |

| MCF-7 (Breast) | 7.8 | [7] | ||

| Compound 9b | (E)-2-amino-4-(4-chlorophenyl)-6-oxo-N'-(pyridin-4-ylmethylene)-1,6-dihydropyridine-3-carbonitrile | HepG-2 (Liver) | 6.1 | [7] |

| MCF-7 (Breast) | 8.3 | [7] |

Experimental Protocols: In Vitro Cytotoxicity Assay

MTT Assay:

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as DMSO.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Mechanism of Action and the Role of the Pyridine Ring

Molecular docking studies have provided valuable insights into the mechanism of action of pyridine acetohydrazide derivatives.[8] These studies suggest that the pyridine ring plays a critical role in the binding of these compounds to the active sites of key cancer-related proteins, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR).[2][8]

The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with amino acid residues in the ATP-binding pocket of these kinases, leading to their inhibition and the subsequent disruption of downstream signaling pathways involved in cell proliferation, angiogenesis, and metastasis.

The following diagram illustrates the proposed mechanism by which pyridine acetohydrazide derivatives inhibit VEGFR-2 signaling.

Caption: Proposed inhibition of VEGFR-2 signaling by pyridine acetohydrazide derivatives.

The following diagram outlines a typical workflow for in silico molecular docking studies.

Caption: General workflow for molecular docking studies.

Conclusion

The pyridine ring is an indispensable structural motif that significantly contributes to the diverse bioactivities of acetohydrazide compounds. Its unique electronic properties and ability to engage in various molecular interactions make it a privileged scaffold in the design of novel antimicrobial and anticancer agents. Structure-activity relationship studies consistently demonstrate that modifications to the pyridine ring, including the nature and position of substituents, can profoundly impact the potency and selectivity of these compounds.

Further exploration of the synthesis of novel pyridine acetohydrazide derivatives, coupled with comprehensive biological evaluation and in-depth mechanistic studies, holds immense promise for the development of next-generation therapeutics. The integration of computational approaches, such as molecular docking, will continue to be instrumental in elucidating the precise role of the pyridine ring in ligand-target interactions and in guiding the rational design of more effective and safer drug candidates. The evidence presented in this guide underscores the critical importance of the pyridine moiety and provides a solid foundation for future research in this exciting area of medicinal chemistry.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journaljpri.com [journaljpri.com]

2-(Pyridin-3-yl)acetohydrazide: A Versatile Synthon in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often rely on the use of versatile molecular building blocks, or synthons. Among these, 2-(Pyridin-3-yl)acetohydrazide has emerged as a particularly valuable scaffold. Its structure, incorporating a pyridine ring and a reactive acetohydrazide moiety, provides a unique combination of physicochemical properties and synthetic handles. The pyridine nucleus is a common feature in many established drugs, often contributing to target binding and favorable pharmacokinetic profiles.[1] The hydrazide group, a key pharmacophore, serves as a versatile intermediate for constructing a wide array of derivatives, particularly hydrazones, which are known to possess a broad spectrum of biological activities.[2][3] This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound in the development of new therapeutic agents, supported by experimental protocols and quantitative data.

Synthesis of the Core Synthon

The primary and most efficient method for synthesizing this compound involves the reaction of an appropriate ester, such as ethyl or methyl pyridine-3-acetate, with hydrazine hydrate.[4] This straightforward nucleophilic acyl substitution reaction is typically performed in an alcoholic solvent.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[4]

-

Materials:

-

Ethyl 3-pyridylacetate (1 equivalent)

-

Hydrazine hydrate (80-99%) (1.5-2 equivalents)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve ethyl 3-pyridylacetate in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture under reflux for a period of 4-8 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, reduce the volume of the solvent under reduced pressure.

-

Cool the resulting solution in an ice bath to precipitate the product.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol to yield pure this compound as a white solid.

-

The Synthon in Action: Derivatization and Applications

The synthetic utility of this compound lies in the reactivity of its terminal -NH2 group. This nucleophilic site readily condenses with various electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone linkages (-CO-NH-N=CH-).[5] This reaction provides a simple yet powerful method for generating large libraries of diverse molecules. These derivatives have been extensively explored for a range of therapeutic applications, demonstrating the scaffold's versatility.[6]

Caption: this compound as a precursor for diverse bioactive compounds.

Biological Activities of Derivatives

Derivatives synthesized from this compound have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

The pyridine scaffold is a key component in many anticancer agents.[6] Hydrazone derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain derivatives have shown potent activity against human colorectal carcinoma (HCT-116) cells.[7] The mechanism of action for some of these compounds involves the inhibition of critical signaling enzymes like Phosphoinositide 3-kinases (PI3K).[8]

Table 1: Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 11 * | HCT-116 (Colon) | 2.5 ± 0.81 | [7] |

| Compound 13 * | HCT-116 (Colon) | 3.7 ± 1.0 | [7] |

| Compound 9 | HePG-2 (Liver) | 60.29 ± 1.06 | [8] |

| Cisplatin (Reference) | HCT-116 (Colon) | 2.43 ± 1.1 | [7] |

| Doxorubicin (Reference) | HePG-2 (Liver) | 69.60 ± 1.50 | [8] |

Note: Compounds 11 and 13 are 2-cyano-N'-(2-cyano-3-(1H-indol-3-yl)but-2-enoyl)-3-(1H-indol-3-yl)but-2-enehydrazide and 2-cyano-N'-(2-cyano-3-(pyridin-3-yl)but-2-enoyl)-3-(pyridin-3-yl)but-2-enehydrazide respectively, derived from related hydrazide precursors.[7]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents.[3] Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with potential antibacterial and antifungal properties.[3] Metal complexes of pyridine acetohydrazide derivatives have also been investigated, showing that complexation can enhance antimicrobial efficacy against strains like S. aureus and E. coli.[1][9]

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new and improved treatments. Pyridylhydrazone derivatives have been identified as a new class of antileishmanial agents. Studies have shown that some of these compounds exhibit significant activity against the amastigote forms of Leishmania amazonensis with low toxicity to host cells.[10] Their mechanism of action may involve the generation of reactive oxygen species (ROS) and disruption of the parasite's mitochondrial function.[10]

Table 2: Antileishmanial Activity of Pyridylhydrazone Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| 2b | L. amazonensis amastigotes | < 20 | [10] |

| 2c | L. amazonensis amastigotes | < 20 | [10] |

| 2u | L. amazonensis amastigotes | < 20 | [10] |

| 2v | L. amazonensis amastigotes | < 20 |[10] |

Enzyme Inhibition

The versatility of the this compound scaffold extends to the development of specific enzyme inhibitors. Diacylhydrazine derivatives have been synthesized and shown to be potential inhibitors of nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, which are implicated in conditions like osteoarthritis and cancer metastasis.[2]

Table 3: NPP Inhibition by Diacylhydrazine Derivatives

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Most effective inhibitor | h-NPP-1 | 0.36 ± 0.06 | [2] |

| Most potent inhibitor | h-NPP-3 | 0.48 ± 0.01 |[2] |

Key Experimental Protocols

General Protocol: Synthesis of Hydrazone Derivatives[11]

-

Materials:

-

This compound (1 equivalent)

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or 1,4-Dioxane (as solvent)

-

Glacial acetic acid (catalytic amount, optional)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the corresponding aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Heat the mixture under reflux for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The product often precipitates from the solution.

-

Alternatively, the mixture can be poured into an ice/water mixture to induce precipitation.

-

Collect the solid product by filtration, wash with a suitable solvent (e.g., cold ethanol, water), and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol, DMF) to obtain the pure hydrazone derivative.

-

Protocol: In Vitro Cytotoxicity (MTT Assay)[8]

-

Cell Culture:

-

Maintain the desired cancer cell lines (e.g., HCT-116, HePG-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

-

Assay Procedure:

-

Seed the cells into 96-well plates at a specific density (e.g., 1x10^4 cells/well) and allow them to adhere overnight.

-

Prepare stock solutions of the synthesized compounds in DMSO and make serial dilutions in the culture medium.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours.

-

Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

-

Conclusion

This compound is a highly effective and synthetically accessible synthon that serves as a cornerstone for the development of a wide range of biologically active molecules. Its straightforward synthesis and predictable reactivity, primarily through the formation of hydrazones, allow for the rapid generation of compound libraries for screening. The derivatives have shown considerable promise as anticancer, antimicrobial, and antileishmanial agents, as well as specific enzyme inhibitors. The continued exploration of this versatile scaffold is a promising avenue for the discovery of novel and potent therapeutic leads in modern drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]

- 4. 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Antimicrobial Screening of 2-(Pyridin-3-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for conducting an initial antimicrobial screening of the compound 2-(Pyridin-3-yl)acetohydrazide. Due to a lack of publicly available, specific antimicrobial activity data for this compound, this document presents data from its structural isomer, isoniazid, and its derivatives to serve as a relevant proxy for potential antimicrobial evaluation. Detailed experimental protocols for established screening methods, including the Kirby-Bauer disk diffusion and broth microdilution assays, are provided to facilitate the design and execution of in-vitro studies. This guide is intended to equip researchers with the necessary information to initiate a thorough investigation into the antimicrobial potential of this compound.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The compound this compound, a structural isomer of the well-known antitubercular drug isoniazid, represents a promising candidate for antimicrobial screening. Its chemical structure, featuring a pyridine ring and a hydrazide functional group, suggests potential for interaction with microbial targets. This guide outlines the fundamental procedures for an initial in-vitro evaluation of its antimicrobial efficacy.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of an ester of 3-pyridylacetic acid with hydrazine hydrate. A common procedure is the reflux of ethyl-2-(pyridin-3-yl)acetate with hydrazine hydrate in an alcoholic solvent, such as ethanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated and purified by crystallization.

Experimental Protocols for Antimicrobial Screening

The preliminary assessment of antimicrobial activity is crucial in the drug discovery pipeline. The following are standardized protocols for two widely used methods for in-vitro antimicrobial susceptibility testing.

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound. It is based on the diffusion of the test compound from an impregnated paper disk into an agar medium inoculated with a test microorganism.

Materials:

-

Test compound: this compound

-

Sterile paper disks (6 mm diameter)

-

Test microbial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator

-

Positive control antibiotic disks (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (solvent used to dissolve the test compound)

Procedure:

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA or SDA plate to ensure a confluent lawn of growth.

-

Application of Disks: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the inoculated agar surface. Also, place positive and negative control disks.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (in mm) around each disk. The zone of inhibition is the clear area where microbial growth is visibly inhibited.

Workflow for Kirby-Bauer Disk Diffusion Method:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Sterile 96-well microtiter plates

-

Test microbial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile saline solution (0.85%)

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Incubator

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Growth control (broth + inoculum)

-

Sterility control (broth only)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to the 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: Add the standardized inoculum to each well containing the compound dilutions. Also, prepare growth control and sterility control wells.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader.

Workflow for Broth Microdilution Method:

Representative Antimicrobial Activity Data of Related Compounds

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| Isoniazid | 0.025 | [1] |

| Isoniazid-Isatin Hybrid 11a | 0.195 | [2] |

| Isoniazid-Isatin Hybrid 11c | 0.195 | [2] |

| Isoniazid-Isatin Hybrid 11e | 0.195 | [2] |

| Isoniazid-Isatin Hybrid 7c | 3.1 | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid Derivatives against Various Bacterial Strains

| Compound | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | K. pneumoniae (MIC µg/mL) | E. faecalis (MIC µg/mL) | Reference |

| Isoniazid Derivative 1g | - | 2 | 0.25 | - | >64 | [3] |

| Isoniazid Derivative 1e | - | - | - | 2 | - | [3] |

| Isoniazid Derivative 1h | - | - | - | 2 | - | [3] |

| Isonicotinoylhydrazide-3-ethoxysalicylaldehyde Schiff base | 8 | 4 | - | - | - | [1] |

Note: The data presented in these tables are for isoniazid and its derivatives, not this compound. The actual antimicrobial activity of this compound must be determined through direct experimental testing.

Potential Mechanism of Action

While the specific mechanism of action for this compound is unknown, related hydrazide compounds are known to exert their antimicrobial effects through various mechanisms. For instance, isoniazid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Other hydrazide derivatives may act by inhibiting essential enzymes necessary for bacterial survival, such as DNA gyrase. Further studies would be required to elucidate the precise mechanism of action for this compound.

Conclusion

This technical guide provides a foundational framework for the initial antimicrobial screening of this compound. By following the detailed experimental protocols for the Kirby-Bauer disk diffusion and broth microdilution methods, researchers can obtain preliminary data on the antimicrobial spectrum and potency of this compound. The representative data from related isoniazid derivatives suggests that the pyridine-hydrazide scaffold holds promise for antimicrobial activity. However, it is imperative that this compound be subjected to rigorous experimental evaluation to determine its specific antimicrobial profile and potential as a novel therapeutic agent.

References

- 1. brieflands.com [brieflands.com]

- 2. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial and cytotoxic activities of isoniazid connected menthone derivatives and their investigation of clinical pathogens causing infectious disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cure: An In-depth Technical Guide to the Discovery and History of Pyridine-Based Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and development of pyridine-based hydrazide compounds, a class of molecules that has had a profound impact on the treatment of infectious diseases and neurological disorders. This document delves into the seminal discoveries, key chemical syntheses, mechanisms of action, and clinical applications of these compounds, with a primary focus on the trailblazing antitubercular agent, isoniazid, and its close relative, the first monoamine oxidase inhibitor antidepressant, iproniazid. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

A Serendipitous Beginning: The Dawn of Pyridine-Based Hydrazides

The story of pyridine-based hydrazides is a testament to the often-unpredictable path of scientific discovery. While the parent compound of the most famous member of this class, isonicotinic acid hydrazide (isoniazid), was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague, its remarkable therapeutic potential remained dormant for four decades.[1] The initial synthesis involved the reaction of ethyl isonicotinate with hydrazine hydrate.[1]

The impetus for reinvestigating this class of compounds emerged from different lines of research in the 1940s. French researchers observed that nicotinamide, a related pyridine derivative, exhibited some weak activity against Mycobacterium tuberculosis.[1] Concurrently, Gerhard Domagk at Bayer in Germany was investigating thiosemicarbazones, which also showed promise against tuberculosis.[1][2] This led to a surge in the synthesis and screening of related chemical structures by pharmaceutical companies.

In 1951, a pivotal moment occurred. Working independently, research teams at Hoffmann-La Roche led by Herbert Hyman Fox and at the Squibb Institute for Medical Research with Harry L. Yale, synthesized and tested isoniazid.[3] The compound demonstrated astounding and specific bactericidal activity against M. tuberculosis in both in vitro and in vivo models.[2][4] This discovery was a watershed moment in the fight against tuberculosis, a disease that until then was often a death sentence. Clinical trials quickly followed, confirming its high efficacy in humans, and by 1952, isoniazid was introduced as a frontline treatment for tuberculosis.[5][6]

From Tuberculosis to Depression: The Story of Iproniazid

The development of isoniazid also led to a significant breakthrough in the treatment of depression. During early clinical trials of isoniazid for tuberculosis, physicians noted that patients experienced mood-elevating side effects, becoming "inappropriately happy".[7][8] This observation prompted researchers at Hoffmann-La Roche to synthesize derivatives of isoniazid, leading to the development of iproniazid, the isopropyl derivative of isoniazid, in 1951.[9][10]

Initially also investigated as an anti-tuberculosis agent, iproniazid was found to be a potent "psychic energizer".[9] In 1957, Nathan S. Kline and his colleagues presented findings from a systematic clinical study showing that iproniazid had significant antidepressant effects in patients with severe depression.[10][11][12][13] This marked the advent of the first monoamine oxidase inhibitor (MAOI) antidepressant and opened a new era in psychopharmacology.[14][15][16] However, concerns about hepatotoxicity led to its withdrawal from the market in most countries by 1961.[7][9]

Mechanism of Action: A Tale of Two Targets

The pyridine-based hydrazides isoniazid and iproniazid exert their therapeutic effects through distinct mechanisms of action.

Isoniazid: Inhibiting Mycolic Acid Synthesis

Isoniazid is a prodrug, meaning it requires activation within the target organism.[1][17] In Mycobacterium tuberculosis, this activation is carried out by the bacterial catalase-peroxidase enzyme, KatG.[1][5][17][18] KatG converts isoniazid into a reactive isonicotinic acyl radical. This radical then covalently couples with nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[1][12]

The primary target of this adduct is the enoyl-acyl carrier protein reductase, known as InhA.[1][17] The isonicotinoyl-NAD adduct binds tightly to InhA, blocking its normal function in the fatty acid synthase II (FAS-II) system.[17] This inhibition disrupts the synthesis of mycolic acids, which are essential, long-chain fatty acids that form a major component of the mycobacterial cell wall.[5][17] The disruption of the cell wall leads to bacterial cell death.[17]

References

- 1. droracle.ai [droracle.ai]

- 2. researchgate.net [researchgate.net]

- 3. Iproniazid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of isoniazid: The good, the bad, and the alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]